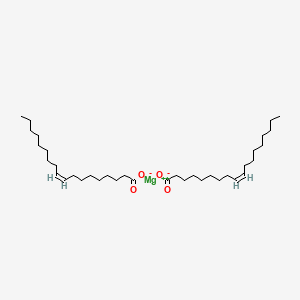
Magnesiumoleat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium oleate is a chemical compound with the empirical formula C36H66MgO4 and a molecular weight of 587.21. It is a magnesium salt of oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Magnesium oleate can be synthesized through an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both a water phase and an oil phase. The mixture is then heated, stirred, and reacted for a certain period to form a layered mixed solution. The oil phase is evaporated and separated to obtain high-purity magnesium oleate . This method is advantageous due to its low preparation cost, environmental friendliness, and ease of industrialization.
Chemical Reactions Analysis
Magnesium oleate undergoes various chemical reactions, including:
Oxidation: Magnesium oleate can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Magnesium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Scientific Research Applications
Magnesium oleate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various inorganic nanomaterials.
Biology: Magnesium oleate is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of magnesium oleate involves its interaction with various molecular targets and pathways. As a magnesium salt, it can modulate ion channels and act as a cofactor for enzymatic reactions. Magnesium oleate can also interact with cell membranes, influencing their fluidity and permeability. These interactions contribute to its effects in biological systems .
Comparison with Similar Compounds
Magnesium oleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium palmitate. While all these compounds share similar properties, magnesium oleate is unique due to its specific fatty acid component, oleic acid. This gives it distinct physical and chemical properties, making it suitable for specific applications. Similar compounds include:
- Magnesium stearate
- Magnesium palmitate
- Magnesium myristate
Magnesium oleate stands out due to its unique combination of magnesium and oleic acid, which imparts specific characteristics and applications not found in other magnesium salts.
Properties
Molecular Formula |
C36H66MgO4 |
|---|---|
Molecular Weight |
587.2 g/mol |
IUPAC Name |
magnesium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI Key |
TYYXXEAZZVHRDF-CVBJKYQLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)
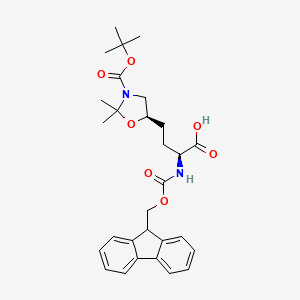
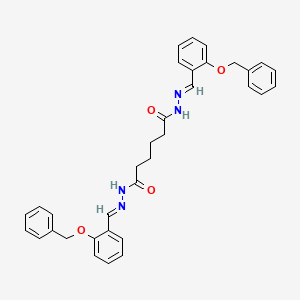

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
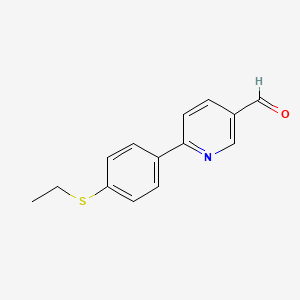
![(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051329.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
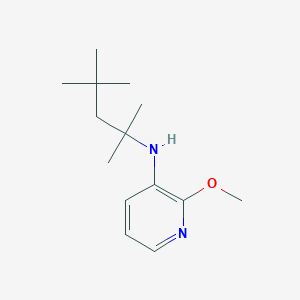
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)

